3-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIDAZINE
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Overview
Description
3-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIDAZINE is a complex organic compound that features a combination of benzodioxole, oxadiazole, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIDAZINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, which can be synthesized by the reaction of catechol with dihalomethanes in the presence of a base . The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The final step involves the coupling of these intermediates with a pyridazine derivative under suitable conditions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIDAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 3-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIDAZINE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)
Uniqueness
3-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIDAZINE is unique due to its combination of benzodioxole, oxadiazole, and pyridazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c1-2-4-13(5-3-1)15-7-9-19(23-22-15)28-11-18-21-20(24-27-18)14-6-8-16-17(10-14)26-12-25-16/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWUIEKOVTYJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NN=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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